2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide
Description
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with methoxy, oxazole, and sulfamoyl groups
Properties
IUPAC Name |
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-4-7-16-15(19)12-9-11(5-6-13(12)22-3)24(20,21)18-14-8-10(2)23-17-14/h5-6,8-9H,4,7H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDQRNXLFFTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NOC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of a hydroxyl group on the benzene ring. The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. The sulfamoyl group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions involved .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-hydroxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide.
Reduction: Formation of 2-methoxy-5-[(5-methyl-1,2-oxazoline-3-yl)sulfamoyl]-N-propylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-methoxybenzo[d]oxazole: Also has notable biological activities.
Uniqueness
2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxazole ring, in particular, enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
